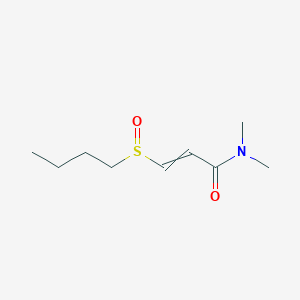
3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide is an organic compound that features a sulfinyl group attached to a butane chain, along with a dimethylprop-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide typically involves the reaction of butane-1-sulfinyl chloride with N,N-dimethylprop-2-enamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the dimethylamine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide involves its interaction with specific molecular targets and pathways. The sulfinyl group can form hydrogen bonds and dipole interactions with biological receptors, influencing the compound’s biological activity. The amide moiety can also participate in various biochemical processes, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-(butane-1-sulfinyl)benzene: A phenacyl compound used in the preparation of 1,2,4-triazole and sulfonyl chloride.
3-(Butane-1-sulfinyl)butanoic acid: Contains a sulfinyl group and a carboxylic acid moiety, used in different chemical applications.
Uniqueness
3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide is unique due to its combination of a sulfinyl group and a dimethylprop-2-enamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
62555-35-5 |
|---|---|
Molekularformel |
C9H17NO2S |
Molekulargewicht |
203.30 g/mol |
IUPAC-Name |
3-butylsulfinyl-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C9H17NO2S/c1-4-5-7-13(12)8-6-9(11)10(2)3/h6,8H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
DNVMIRNIUBVZLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)C=CC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


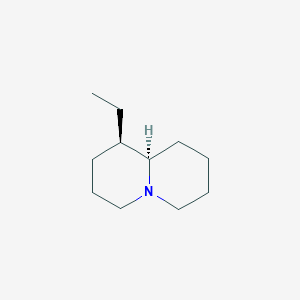
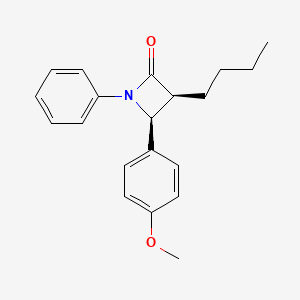
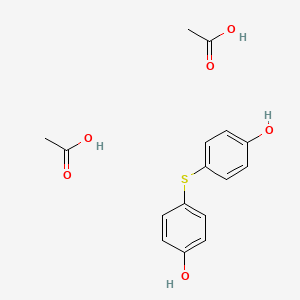
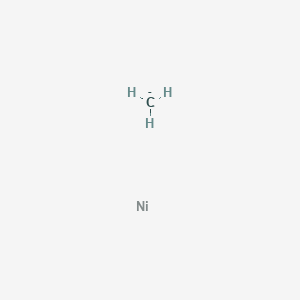
![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)
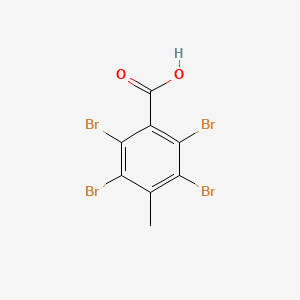
![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)


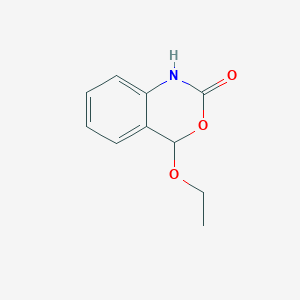
![Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-](/img/structure/B14512861.png)

![2-[(2-Chloroethenyl)oxy]-2-methylpropane](/img/structure/B14512872.png)

